molecular formula C9H7ClN2 B1395306 8-Chloro-6-methyl-1,7-naphthyridine CAS No. 1250444-30-4

8-Chloro-6-methyl-1,7-naphthyridine

Cat. No.: B1395306
CAS No.: 1250444-30-4
M. Wt: 178.62 g/mol
InChI Key: IAFZDYUOEGQBKT-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the group of naphthyridines. It is characterized by a fused ring system containing two pyridine rings with a chlorine atom at the 8th position and a methyl group at the 6th position.

Biochemical Analysis

Biochemical Properties

8-Chloro-6-methyl-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, this compound can bind to DNA, interfering with the replication process and leading to cell cycle arrest .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation, differentiation, and metabolism . In some cell types, this compound has been reported to disrupt mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with DNA, causing structural changes that hinder replication and transcription processes . Additionally, this compound can modulate the activity of various signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive responses, such as upregulation of detoxifying enzymes and efflux pumps .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and inducing oxidative stress . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and localization of this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-chloro-3-methylpyridine with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthyridine N-oxides.

    Reduction: Formation of 6-methyl-1,7-naphthyridine.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

8-Chloro-6-methyl-1,7-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Uniqueness

8-Chloro-6-methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

8-chloro-6-methyl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFZDYUOEGQBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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